molecular formula C17H20N4O2 B5494068 1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5494068
M. Wt: 312.37 g/mol
InChI Key: ZKUQZZKKXIUPHU-UHFFFAOYSA-N
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Description

1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

1-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications .

Properties

IUPAC Name

1-ethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-21-12-9-15(19-21)16(22)18-14-7-5-13(6-8-14)17(23)20-10-3-4-11-20/h5-9,12H,2-4,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQZZKKXIUPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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